7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound (±)-12aR-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-benzyloxy-3,4,12,12a-tetrahydro-1h-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione was synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave conditions . The total yield of the two steps was 78%, which greatly reduces the reaction time and improves production efficiency .Molecular Structure Analysis
The molecular structure of “7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione” can be analyzed using various techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various methods. For instance, the compound can be synthesized using a sulfonate resin solid acid catalyst (HND-580) under microwave conditions .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds related to 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione. For instance, Mironovich et al. (2019) describe the alkylation processes involving derivatives of 3-tert-butylpyrimido[4′,5′:3,4]pyrazolo[5,1-c]-[1,2,4]triazines, demonstrating methods to obtain various substituted products under specific conditions (Mironovich, Ivanov, & Daeva, 2019). Similarly, another study by Ivanov et al. (2020) discusses the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to different heterocyclic systems, showcasing the chemical versatility of these compounds (Ivanov, 2020).
Chemical Reactivity
The reactivity of these triazine derivatives has been a significant area of research, offering insights into their potential applications. For example, Mironovich and colleagues (2013) explored the reactivity of 7-amino derivatives, revealing pathways to synthesize tetrahydropyrimido[4′,5′:3,4]pyrazolo[5,1-c][1,2,4]-triazine diones and acetamides, thereby expanding the scope of functionalized products obtainable from these precursors (Mironovich, Kostina, & Podol’nikova, 2013). Another study by Ivanov et al. (2020) on the generation and chemical properties of di-tert-butyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl lithiums showcases the nucleophilic addition reactions and potential for creating novel compounds with unique functional groups (Ivanov & Minyaev, 2020).
Future Directions
The future directions for the research on “7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione” could include exploring its potential biological activities, developing efficient and environmentally friendly synthetic routes, and studying its mechanism of action .
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-13(23)11-12(20(5)15(21)24)17-14-19-18-10(9-22(11)14)16(2,3)4/h6-7H,8-9H2,1-5H3,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBDHKAFWZNUFW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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